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This technical support guide provides researchers, scientists, and drug development
professionals with detailed troubleshooting information and frequently asked questions
regarding the role of the Plasmodium falciparum multidrug resistance gene 1 (pfmdrl) in
dihydroartemisinin (DHA) resistance.

Frequently Asked Questions (FAQSs)

Q1: What is the established role of pfmdrl gene amplification in DHA resistance?

Al: Amplification of the pfmdrl gene, which results in an increased number of gene copies, is a
recognized molecular mechanism associated with reduced susceptibility of Plasmodium
falciparum to dihydroartemisinin (DHA) and other artemisinin derivatives in vitro.[1][2] This
amplification leads to the overexpression of the PfIMDR1 protein, a homolog of the human P-
glycoprotein, which is an ATP-binding cassette (ABC) transporter located on the membrane of
the parasite's digestive vacuole.[3][4][5][6] While mutations in the pfk13 gene are the primary
determinant of clinical artemisinin resistance (delayed parasite clearance), pfmdrl amplification
is considered an important secondary mechanism that can modulate the level of resistance.[1]

Q2: My DHA-resistant parasite line, which had multiple pfmdrl copies, reverted to a sensitive
phenotype after being cultured without drug pressure. Is this expected?

A2: Yes, this is an expected phenomenon. The DHA resistance phenotype conferred by pfmdrl
amplification is often unstable. In the absence of drug pressure, parasites with amplified pfmdrl
may be at a fitness disadvantage. Consequently, the gene copy number can decrease over
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time, leading to a reversion to a drug-sensitive state.[7][8] One study reported that DHA-
resistant parasites reverted to sensitivity in approximately eight weeks when drug pressure was
removed, a change that was accompanied by the de-amplification of pfmdr1.[7][8]

Q3: I've detected an increase in pfmdrl copy number in my parasite line, but the increase in
the DHA IC50 value is modest. Why?

A3: This is a common observation. While there is a positive correlation between increased
pfmdrl copy number and reduced susceptibility to DHA, pfmdrl amplification is not the sole
determinant of resistance.[9][10] The level of resistance is likely modulated by multiple factors,
including the parasite's genetic background and the presence of other resistance-conferring
mutations, such as polymorphisms in pfmdrl itself (e.g., N86Y) or other genes.[1][11] For
example, the N86Y mutation has been shown to increase susceptibility to DHA, which could
counteract the effect of gene amplification.[11][12] Therefore, an increase in copy number may
be just one component of a more complex resistance mechanism.

Q4: How does pfmdrl amplification affect susceptibility to artemisinin partner drugs?

A4: This is a critical consideration for artemisinin-based combination therapies (ACTs). pfmdrl
amplification is strongly associated with resistance to the partner drugs mefloquine (MQ) and
lumefantrine (LMF).[1][5][13] In fact, the selection pressure from MQ is a well-known driver of
pfmdrl amplification.[1] This creates a significant clinical challenge, as the amplification can
confer reduced susceptibility to both the artemisinin component and the partner drug,
potentially compromising the efficacy of the entire ACT regimen.[9][10]

Q5: What is the recommended method for accurately quantifying pfmdrl copy number?

A5: The standard and most widely used method is real-time quantitative PCR (qPCR).[14][15]
This technique provides a highly sensitive and reproducible means of determining the relative
copy number of the pfmdrl gene. The method involves comparing the amplification of the
target gene (pfmdrl) to a single-copy reference gene (e.g., B-tubulin) in the P. falciparum
genome.[14][16] The AACt method is commonly employed for relative quantification.[14]
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Issue

Possible Cause(s)

Recommended Solution(s)

High variability in pfmdrl copy
number results between gPCR

replicates.

1. Pipetting errors. 2. Poor
quality or low concentration of
genomic DNA. 3. Inconsistent

amplification efficiency.

1. Use calibrated pipettes and
filter tips. Prepare a master mix
for all reactions to minimize
variability. 2. Re-extract DNA,
ensuring high purity (A260/280
ratio of ~1.8). Ensure DNA
concentration is within the
optimal range for the assay. 3.
Verify primer/probe efficiency
with a standard curve. Ensure
AACt values for replicates
have a low spread (e.g., <1.5).
[16]

No amplification or very high
Ct values (>35) for the pfmdrl

target.

1. PCR inhibition. 2.
Primer/probe degradation. 3.
Insufficient parasite DNA in the

sample.

1. Dilute the DNA template to
reduce inhibitor concentration.
2. Use fresh aliquots of primers
and probes. Avoid repeated
freeze-thaw cycles. 3. Use
DNA extracted from samples
with higher parasitemia
(>10,000 parasites/pL is
recommended for dried blood
spots).[16]

Copy number estimate is
ambiguous (e.g., between 1.3
and 1.6).

1. Mixed parasite population
(some with single copy, some
with multiple copies). 2. Assay
imprecision at low copy

number variations.

1. Clone the parasite line by
limiting dilution to establish a
genetically homogenous
population before re-testing. 2.
Repeat the assay with
additional technical replicates.
Ensure the quality of control
DNA (with known copy
numbers) is high.[16]
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Data Presentation

Table 1: Impact of pfmdrl Copy Number on In Vitro Drug Susceptibility (IC50) of P. falciparum

. ) Fold Change
Parasite Line / pfmdrl Copy .
Drug in IC50 (vs. Reference
Isolate Number .
Single Copy)
W2 Progeny 3 Artelinic Acid ~4-5x increase [13]
W2 Progeny 3 Mefloquine ~2X increase [13]
TM91C235 - i .
Artelinic Acid ~2.5x increase [13]

Progeny
FCB Knockdown ]

1 (from 2) Mefloquine ~3x decrease [6]
Clone
FCB Knockdown )

1 (from 2) Lumefantrine ~2x decrease [6]
Clone
FCB Knockdown o

1 (from 2) Artemisinin ~2x decrease [6]
Clone
Dd2 DHA- Dihydroartemisini )

] ~35 >25x increase [71[8]

Resistant Clone n
Dd2 Revertant 15 Dihydroartemisini  ~3x increase (vs. ]

Clone

n

Dd2)

Note: Fold changes are approximated from published data and may vary based on specific

experimental conditions.

Experimental Protocols
Protocol: Determination of pfmdrl Copy Number by

Real-Time qPCR

This protocol is adapted from established methods for relative quantification of gene copy

number.[14][16]
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1. Objective: To determine the copy number of the pfmdrl gene in P. falciparum genomic DNA
relative to a single-copy reference gene (B-tubulin).

2. Materials:
e Genomic DNA (gDNA) from P. falciparum isolates.

o Control gDNA from reference strains with known pfmdrl copy numbers (e.g., 3D7 or NF54 -
1 copy; Dd2 - 2-4 copies).

e 2X TagMan Master Mix or similar SYBR Green master mix.

e Primers and probes for pfmdrl and B-tubulin (see table below).
* Nuclease-free water.

o Real-time PCR instrument and compatible optical plates/tubes.

Primer and Probe Sequences:[16]
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Target Type Sequence (5' - 3')
) TGC ATC TAT AAAACG ATC
pfmdrl Forward Primer
AGA CAAA

Reverse Primer

TCG TGT GTT CCATGT GAC
TGT

Probe (FAM)

6FAM-TTT AAT AAC CCT GAT
CGAAAT GGAACCTTT G-
TAMRA

B-tubulin

Forward Primer

AAAAAT ATG ATG TGC GCA
AGT GA

Reverse Primer

AAC TTC CTT TGT GGA CAT
TCTTCCT

Probe (VIC)

VIC-TAG CACATG CCG TTA
AAT ATC TTC CAT GTC T-
TAMRA

. Procedure:

DNA Preparation: Dilute all gDNA samples (unknowns and controls) to a standardized

concentration (e.g., 1-5 ng/uL).

Master Mix Preparation: Prepare a multiplex gPCR master mix on ice. For each reaction,

combine:

o 10 pL 2X TagMan Master Mix

o Primers and probes for both pfmdrl and B-tubulin at optimized concentrations (typically
300-900 nM for primers, 100-250 nM for probes).

o Nuclease-free water to a final volume of 15 pL.

Plate Setup:

o Aliquot 15 pL of the master mix into each well of a 96-well optical plate.
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o Add 5 pL of diluted gDNA, control DNA, or nuclease-free water (No Template Control -
NTC) to the appropriate wells.

o Run all samples, controls, and NTC in triplicate.
e Real-Time PCR Cycling:
o Seal the plate and centrifuge briefly.

o Run on a real-time PCR instrument with standard cycling conditions (e.g., 95°C for 10 min,
followed by 40-45 cycles of 95°C for 15s and 60°C for 1 min).

o Data Analysis (AACt Method):

[¢]

For each sample, calculate the average Ct value for pfmdrl and (-tubulin.

o

Calculate ACt: ACt = (Average Ct of pfmdrl) - (Average Ct of B-tubulin)

[e]

Select a calibrator sample (a reference strain with a single pfmdrl copy, e.g., 3D7).

o

Calculate AACt: AACt = (ACt of Test Sample) - (ACt of Calibrator Sample)

[¢]

Calculate Copy Number: Copy Number = 2"(-AACt)

Visualizations
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Caption: Workflow for pfmdrl copy number determination using gPCR.
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Caption: Relationship between drug pressure, pfmdrl amplification, and resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dihydroartemisinin-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://journals.asm.org/doi/10.1128/aac.00947-09
https://pmc.ncbi.nlm.nih.gov/articles/PMC1363351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1363351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1363351/
https://www.researchgate.net/publication/14111971_Assessment_of_pfmdr1_gene_copy_number_by_tandem_competitive_polymerase_chain_reaction
https://www.iddo.org/sites/default/files/publication/2023-09/MOL05_CopyEstimationPfalciparum_pfmdr1.pdf
https://www.benchchem.com/product/b10784071#role-of-pfmdr1-amplification-in-dihydroartemisinin-resistance
https://www.benchchem.com/product/b10784071#role-of-pfmdr1-amplification-in-dihydroartemisinin-resistance
https://www.benchchem.com/product/b10784071#role-of-pfmdr1-amplification-in-dihydroartemisinin-resistance
https://www.benchchem.com/product/b10784071#role-of-pfmdr1-amplification-in-dihydroartemisinin-resistance
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10784071?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10784071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

